1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine and a ketone. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one has been studied for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one involves its interaction with various molecular targets and pathways. It may act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound’s effects on cellular signaling pathways can lead to changes in gene expression and protein activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-2-(methylamino)pentan-1-one
- 1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one
- 1-(4-Methoxyphenyl)-2-(methylamino)pentan-1-one
Uniqueness
1-(4-Chlorophenyl)-2-(methylamino)pentan-1-one is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.
Properties
CAS No. |
2749282-78-6 |
---|---|
Molecular Formula |
C12H17Cl2NO |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(methylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H |
InChI Key |
DRXLZCKWWCGXRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)Cl)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.